5-Acetyl-2-hydroxybenzoyl chloride
Description
5-Acetyl-2-hydroxybenzoyl chloride (CAS: 89978-04-9) is a substituted benzoyl chloride derivative featuring a hydroxyl (-OH) group at the 2-position and an acetyl (-COCH₃) group at the 5-position of the aromatic ring. Its molecular formula is C₉H₇ClO₃, with a molar mass of 198.6 g/mol. The compound is characterized by its dual functionality: the acyl chloride group (-COCl) enables nucleophilic substitution reactions, while the hydroxyl and acetyl groups contribute to hydrogen bonding and electron-withdrawing effects, respectively. This structure makes it valuable in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and electrochemical sensors .

The compound is typically a crystalline solid with a melting point range of 120–122°C. It is soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but hydrolyzes readily in aqueous environments, necessitating anhydrous handling conditions.
Properties
CAS No. |
108295-15-4 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.6 g/mol |
IUPAC Name |
5-acetyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3 |
InChI Key |
XMCSBBWXRTYXBA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
Synonyms |
Benzoyl chloride, 5-acetyl-2-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 5-acetyl-2-hydroxybenzoyl chloride are best understood through comparison with three analogs:
2-Hydroxybenzoyl Chloride (Salicyloyl Chloride)
- Structure : Acyl chloride at the 1-position, hydroxyl at the 2-position.
- Key Differences : Lacks the acetyl group, reducing steric hindrance and electron-withdrawing effects.
- Reactivity : Less electrophilic at the acyl chloride group compared to this compound due to the absence of the electron-withdrawing acetyl substituent.
- Applications : Primarily used in synthesizing aspirin derivatives and UV stabilizers .
4-Acetyl-2-hydroxybenzoyl Chloride
- Structure : Acetyl group at the 4-position (para to hydroxyl).
- Key Differences : The acetyl group’s para orientation alters electronic distribution, enhancing resonance stabilization of the acyl chloride group compared to the meta (5-position) placement in this compound.
- Reactivity : Higher thermal stability (melting point: 128–130°C) but slower hydrolysis kinetics due to reduced steric strain.
3-Acetylbenzoyl Chloride
- Key Differences : Absence of hydroxyl eliminates hydrogen-bonding capacity, reducing solubility in protic solvents.
- Applications: Limited to non-polar synthetic pathways, such as ketone-functionalized polymer backbones.
Comparative Data Table
| Compound | Substituents | Melting Point (°C) | Solubility (DMF, g/100 mL) | Hydrolysis Half-Life (H₂O, 25°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | 2-OH, 5-COCH₃ | 120–122 | 45 | 8 min | Sensors, chelating agents |
| 2-Hydroxybenzoyl chloride | 2-OH | 98–100 | 60 | 15 min | Pharmaceuticals |
| 4-Acetyl-2-hydroxybenzoyl chloride | 2-OH, 4-COCH₃ | 128–130 | 30 | 25 min | High-stability polymers |
| 3-Acetylbenzoyl chloride | 3-COCH₃ | 85–87 | 70 | 40 min | Non-polar syntheses |
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